7-Phenyl-9H-indeno[2,1-C]pyridin-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Phenyl-9H-indeno[2,1-C]pyridin-9-one is a heterocyclic compound with a unique structure that combines an indene and a pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Phenyl-9H-indeno[2,1-C]pyridin-9-one typically involves multi-step organic reactions. Another approach involves the intramolecular inverse Diels-Alder reaction to form the 1-azafluorenone core structure.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be synthesized using standard organic synthesis techniques in a laboratory setting. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Phenyl-9H-indeno[2,1-C]pyridin-9-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
7-Phenyl-9H-indeno[2,1-C]pyridin-9-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 7-Phenyl-9H-indeno[2,1-C]pyridin-9-one involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
9H-Indeno[2,1-b]pyridin-9-one: This compound shares a similar core structure but differs in the position of the nitrogen atom and the phenyl group.
1-Azafluorenone: Another related compound with a similar indene-pyridine core structure.
Uniqueness: 7-Phenyl-9H-indeno[2,1-C]pyridin-9-one is unique due to its specific substitution pattern and the presence of the phenyl group, which can significantly influence its chemical reactivity and biological activity .
Eigenschaften
CAS-Nummer |
62397-37-9 |
---|---|
Molekularformel |
C18H11NO |
Molekulargewicht |
257.3 g/mol |
IUPAC-Name |
7-phenylindeno[2,1-c]pyridin-9-one |
InChI |
InChI=1S/C18H11NO/c20-18-16-10-13(12-4-2-1-3-5-12)6-7-14(16)15-8-9-19-11-17(15)18/h1-11H |
InChI-Schlüssel |
FFVWLIRPRXJLDM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=C(C3=O)C=NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.